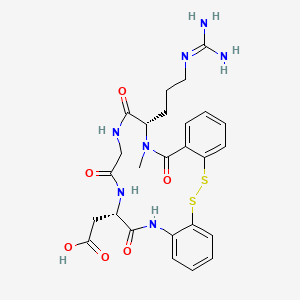

L-alpha-Asparagine, N2-(2-mercaptobenzoyl)-N2-methyl-L-arginylglycyl-N-(2-mercaptophenyl)-, cyclic (1-->3)-disulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

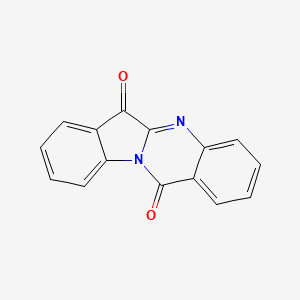

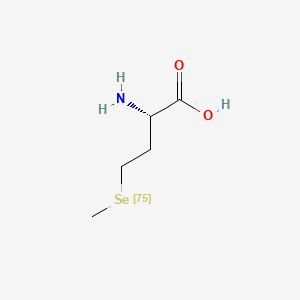

SKF-107260 est un peptide synthétique contenant la séquence arginyl-glycyl-acide aspartique. Il est connu pour ses propriétés antagonistes puissantes contre les récepteurs de la glycoprotéine IIb/IIIa et de la vitronectine. Ces récepteurs jouent un rôle crucial dans l'agrégation plaquettaire et l'adhésion cellulaire, faisant de SKF-107260 un composé précieux dans la recherche cardiovasculaire et les applications thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SKF-107260 implique la méthode de synthèse peptidique en phase solide. Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Déprotection et couplage : Le groupe protecteur sur l'acide aminé est éliminé et le prochain acide aminé est couplé à la chaîne à l'aide de réactifs de couplage tels que le dicyclohexylcarbodiimide et l'hydroxybenzotriazole.

Clivage et purification : Le peptide complet est clivé de la résine et purifié par chromatographie liquide haute performance.

Méthodes de production industrielle

La production industrielle de SKF-107260 suit des voies de synthèse similaires, mais à plus grande échelle. L'automatisation et l'optimisation des conditions de réaction sont utilisées pour améliorer le rendement et la pureté. L'utilisation de techniques de purification avancées garantit la production d'un peptide de haute qualité adapté à la recherche et aux applications thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

SKF-107260 subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé pour former des ponts disulfures, qui sont essentiels à sa stabilité structurale.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, modifiant la conformation du peptide.

Substitution : Les réactions de substitution peuvent modifier des résidus d'acides aminés spécifiques, ce qui peut améliorer ou réduire son activité biologique.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode en solutions aqueuses.

Réduction : Dithiothréitol ou tris(2-carboxyethyl)phosphine en solutions tamponnées.

Substitution : Esters de N-hydroxysuccinimide ou carbodiimides dans des solvants organiques.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent des formes oxydées ou réduites de SKF-107260, ainsi que des peptides substitués avec des activités biologiques modifiées .

Applications de la recherche scientifique

SKF-107260 a une large gamme d'applications de recherche scientifique, notamment :

Recherche cardiovasculaire : En tant qu'antagoniste de la glycoprotéine IIb/IIIa, il est utilisé pour étudier l'agrégation plaquettaire et la formation de thrombus.

Recherche sur le cancer : Sa capacité à inhiber les récepteurs de la vitronectine le rend précieux pour étudier l'adhésion et la métastase des cellules tumorales.

Développement de médicaments : SKF-107260 sert de composé de référence pour le développement de nouveaux agents thérapeutiques ciblant l'agrégation plaquettaire et l'adhésion cellulaire.

Études biologiques : Il est utilisé pour étudier le rôle des intégrines dans divers processus cellulaires, notamment la migration, la prolifération et la survie

Mécanisme d'action

SKF-107260 exerce ses effets en se liant aux récepteurs de la glycoprotéine IIb/IIIa et de la vitronectine à la surface des cellules. Cette liaison inhibe l'interaction entre ces récepteurs et leurs ligands, tels que le fibrinogène et la vitronectine. Par conséquent, l'agrégation plaquettaire et l'adhésion cellulaire sont empêchées. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation des intégrines, qui joue un rôle essentiel dans l'adhésion, la migration et la survie cellulaires .

Applications De Recherche Scientifique

SKF-107260 has a wide range of scientific research applications, including:

Cardiovascular Research: As a glycoprotein IIb/IIIa antagonist, it is used to study platelet aggregation and thrombus formation.

Cancer Research: Its ability to inhibit vitronectin receptors makes it valuable in studying tumor cell adhesion and metastasis.

Drug Development: SKF-107260 serves as a lead compound for developing new therapeutic agents targeting platelet aggregation and cell adhesion.

Biological Studies: It is used to investigate the role of integrins in various cellular processes, including migration, proliferation, and survival

Mécanisme D'action

SKF-107260 exerts its effects by binding to glycoprotein IIb/IIIa and vitronectin receptors on the cell surface. This binding inhibits the interaction between these receptors and their ligands, such as fibrinogen and vitronectin. As a result, platelet aggregation and cell adhesion are prevented. The molecular targets and pathways involved include the integrin signaling pathway, which plays a critical role in cell adhesion, migration, and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

SB-214857 : Un autre antagoniste de la glycoprotéine IIb/IIIa avec des propriétés de liaison similaires.

Eptifibatide : Un peptide cyclique qui cible également les récepteurs de la glycoprotéine IIb/IIIa.

Tirofiban : Un antagoniste non peptidique des récepteurs de la glycoprotéine IIb/IIIa.

Unicité de SKF-107260

SKF-107260 est unique en raison de sa forte affinité et de sa spécificité pour les récepteurs de la glycoprotéine IIb/IIIa et de la vitronectine. Sa capacité à inhiber à la fois l'agrégation plaquettaire et l'adhésion cellulaire en fait un composé polyvalent pour diverses applications de recherche. De plus, sa nature peptidique synthétique permet une modification et une optimisation faciles pour des besoins de recherche spécifiques .

Propriétés

Numéro CAS |

136620-00-3 |

|---|---|

Formule moléculaire |

C26H31N7O6S2 |

Poids moléculaire |

601.7 g/mol |

Nom IUPAC |

2-[(12S,18S)-18-[3-(diaminomethylideneamino)propyl]-19-methyl-11,14,17,20-tetraoxo-2,3-dithia-10,13,16,19-tetrazatricyclo[19.4.0.04,9]pentacosa-1(25),4,6,8,21,23-hexaen-12-yl]acetic acid |

InChI |

InChI=1S/C26H31N7O6S2/c1-33-18(9-6-12-29-26(27)28)24(38)30-14-21(34)31-17(13-22(35)36)23(37)32-16-8-3-5-11-20(16)41-40-19-10-4-2-7-15(19)25(33)39/h2-5,7-8,10-11,17-18H,6,9,12-14H2,1H3,(H,30,38)(H,31,34)(H,32,37)(H,35,36)(H4,27,28,29)/t17-,18-/m0/s1 |

Clé InChI |

YITSCMGHJOGUNC-ROUUACIJSA-N |

SMILES |

CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |

SMILES isomérique |

CN1[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |

SMILES canonique |

CN1C(C(=O)NCC(=O)NC(C(=O)NC2=CC=CC=C2SSC3=CC=CC=C3C1=O)CC(=O)O)CCCN=C(N)N |

Apparence |

Solid powder |

Key on ui other cas no. |

136620-00-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

cyclo-S,S-(2-mercaptobenzoyl-N(alpha)-methylarginyl-glycyl-aspartyl-2-mercaptophenylamide) cyclo-S,S-(Mba-(N(alpha)-Me)Arg-Gly-Asp-Man) SK and F 107260 SK and F-107260 SKF 107260 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.